2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
Overview
Description
2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropyl and Methyl Groups: Alkylation reactions using isopropyl halides and methylating agents.
Oxidation to Form the Ketone Group: Oxidation of the piperazine ring to introduce the 3-oxo group.
Attachment of the Acetic Acid Moiety: This can be done through esterification followed by hydrolysis or direct acylation.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohols and other reduced forms.
Substituted Derivatives: Compounds with various substituents on the piperazine ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent for conditions such as inflammation, pain, and neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-propionic acid
- 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-butyric acid
- 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-valeric acid
Uniqueness
2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is unique due to its specific substitution pattern on the piperazine ring and the presence of the acetic acid moiety. This structural uniqueness may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-methyl-3-oxo-1-propan-2-ylpiperazin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)12-5-4-11(3)10(15)8(12)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAZABPWHOPGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(C(=O)C1CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.